2-Bromo-6-(4-chlorophenyl)pyridine
Overview
Description
“2-Bromo-6-(4-chlorophenyl)pyridine” is a chemical compound with the CAS Number: 1374665-27-6 . It has a molecular weight of 268.54 . It is a powder in physical form .
Molecular Structure Analysis
The IUPAC Name of the compound is 2-bromo-6-(4-chlorophenyl)pyridine . The InChI Code is 1S/C11H7BrClN/c12-11-3-1-2-10(14-11)8-4-6-9(13)7-5-8/h1-7H .Physical And Chemical Properties Analysis
The compound is a powder in physical form . It has a molecular weight of 268.54 . The storage temperature is 4 degrees Celsius .The safety information includes that it should be stored at a temperature of 4 degrees Celsius .
Scientific Research Applications
Inhibition Performance in Steel Corrosion
Research by Saady et al. (2021) focused on the inhibition performance of imidazo[4,5-b] pyridine derivatives, including 6-bromo-2-(4-chlorophenyl)pyridine, against mild steel corrosion in acidic environments. The derivatives demonstrated high inhibition efficiency, acting as mixed-type inhibitors, with their performance supported by various analytical techniques and computational methods (Saady et al., 2021).
Applications in Organic Synthesis
Suzuki Cross-Coupling Reaction
Nazeer et al. (2020) synthesized 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives via the Suzuki cross-coupling reaction. The study also explored the reactivity, electronic properties, and non-linear optical properties of these compounds, indicating their potential in various chemical applications (Nazeer et al., 2020).
Applications in Catalysis and Luminescence
Cyclometalated Complexes for Luminescence and Catalysis
Research on cyclometalated Pd(II) and Ir(III) complexes involving 2-(4-bromophenyl)pyridine highlighted their luminescent properties and potential applications in coupling reactions of aryl chlorides. These complexes exhibited notable emission peaks and were investigated for their application in one-pot oxidation/Suzuki coupling of aryl chlorides containing hydroxymethyl (Chen Xu et al., 2014).
Applications in Material Science
Antineoplastic Agents Synthesis
Potikha et al. (2020) synthesized imidazo[2,1-a]pyridine derivatives, including 2-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-2-oxoethyl]-1H,2H,3H-imidazo[1,2-a]pyridin-4-ium bromides, and evaluated their antitumor activity. The derivatives exhibited promising antitumor potential, indicating their significance in the development of new antineoplastic agents (Potikha & Brovarets, 2020).
properties
IUPAC Name |
2-bromo-6-(4-chlorophenyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClN/c12-11-3-1-2-10(14-11)8-4-6-9(13)7-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZYRMXTNVWERB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(4-chlorophenyl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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